benzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

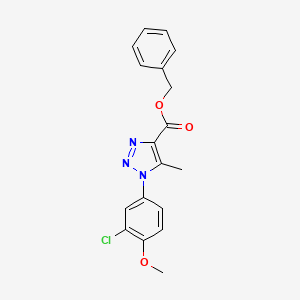

Benzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole derivative featuring a 3-chloro-4-methoxyphenyl substituent at position 1 of the triazole ring and a benzyl ester at position 4. The chloro and methoxy groups on the phenyl ring contribute to its electronic properties, while the benzyl ester enhances lipophilicity compared to alkyl esters. This compound is part of a broader class of 1,2,3-triazole-4-carboxylates, which are studied for applications in medicinal chemistry, materials science, and corrosion inhibition .

Properties

IUPAC Name |

benzyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-12-17(18(23)25-11-13-6-4-3-5-7-13)20-21-22(12)14-8-9-16(24-2)15(19)10-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHXVCXIAWZYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H17ClN4O2

- Molecular Weight : 356.8 g/mol

- IUPAC Name : this compound

- CAS Number : 951901-82-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring system is known for its role in modulating enzyme activity and influencing signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in cholinergic signaling.

- Antimicrobial Activity : Triazole derivatives are often evaluated for their antifungal and antibacterial properties due to their ability to disrupt cellular processes in pathogens.

- Anticancer Properties : Some studies suggest that compounds containing triazole moieties exhibit cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the triazole and phenyl rings significantly influences the biological activity of the compound. For instance:

- Chlorine Substitution : The presence of the chlorine atom at the 3-position on the phenyl ring enhances the inhibitory potency against certain enzymes compared to unsubstituted analogs.

- Methoxy Group : The methoxy group at the 4-position appears to improve solubility and bioavailability, which can enhance overall efficacy.

Biological Activity Overview

Anticholinesterase Activity

A study published in Molecules highlighted that derivatives of triazoles, including this compound, exhibited significant anti-butyrylcholinesterase (BuChE) activity. The most potent derivatives showed IC50 values lower than standard drugs like galantamine, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Studies

Research conducted on various triazole compounds demonstrated that this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. A specific investigation into its effects on breast cancer cell lines revealed a dose-dependent increase in cytotoxicity, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives, including benzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, exhibit significant antimicrobial properties. Studies have demonstrated that modifications in the triazole ring can enhance the efficacy against a range of bacterial and fungal pathogens. This compound's structure allows it to interact with biological targets effectively, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. Triazoles are known for their ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Agricultural Applications

Pesticidal Activity

this compound has shown promise as a pesticide. Its ability to disrupt the metabolic processes of pests makes it a viable candidate for agricultural applications. Studies have highlighted its effectiveness against common agricultural pests while maintaining a favorable safety profile for non-target organisms .

Materials Science

Polymer Development

In materials science, this compound can be incorporated into polymer matrices to enhance their properties. The presence of the triazole moiety can improve thermal stability and mechanical strength. Research is ongoing to explore its use in creating advanced materials with specific functionalities tailored for applications in coatings and composites .

Case Studies

Comparison with Similar Compounds

Impact of Substituent Position on the Phenyl Ring

- Electron-Donating vs. Withdrawing Effects : The 3-chloro-4-methoxy group in the target compound combines a moderately electron-withdrawing chloro group (-Cl) with an electron-donating methoxy group (-OCH₃). This balance may enhance stability and intermolecular interactions compared to analogs like ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, which has a purely electron-withdrawing 4-chloro substituent .

Role of the Ester Group

- Lipophilicity and Solubility : The benzyl ester in the target compound increases molecular weight and lipophilicity compared to ethyl esters (e.g., ethyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate), which may improve membrane permeability in drug delivery .

- Stability and Hydrolysis : Ethyl esters are generally more prone to enzymatic hydrolysis than benzyl esters, suggesting the target compound could exhibit longer metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.